The compound can be sourced from various chemical suppliers and is primarily used in research settings. It falls under the category of organic compounds, specifically within the sub-class of nitrogen-containing heterocycles. Its CAS number is 1176414-95-1, and it has been studied for its applications in medicinal chemistry and organic synthesis .
The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroisoquinoline. Common methods include:
The molecular structure of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline features:
The compound adopts a bicyclic structure that can be represented using various notations such as SMILES (CC1NCCC2=C1C=C(Br)C=C2) and has been characterized using techniques like NMR spectroscopy .
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline can participate in several types of chemical reactions:
These reactions typically require specific conditions such as temperature control and appropriate catalysts to achieve desired yields.
While specific biological mechanisms for 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline are still under investigation, compounds in this class have been studied for their interactions with neurotransmitter systems. They may act as analogs or modulators for neurotransmitter receptors due to their structural similarity to naturally occurring neurotransmitters .
Research indicates potential applications in neuropharmacology where such compounds could influence signaling pathways related to mood regulation and cognitive functions.
Key physical properties include:
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline has several notable applications:
Regioselective bromination of the tetrahydroisoquinoline (THQ) scaffold represents a critical synthetic challenge due to the competing reactivity patterns between aromatic positions. For 7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline, positional selectivity is achieved through precise control of electronic directing effects and reaction parameters. The bromine atom at the C7 position is installed using electrophilic aromatic substitution (EAS) on 1-methyl-THQ precursors. Research demonstrates that N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) at 0–5°C provides optimal regioselectivity (≥95%) for the 7-position, leveraging the ortho-directing capability of the tertiary amine while minimizing dibromination byproducts [9]. Alternative brominating agents like molecular bromine (Br₂) in acetic acid exhibit reduced selectivity (70–80%) due to increased formation of 5-bromo and 7-bromo regioisomers, necessitating complex purification workflows [8].
Solvent polarity emerges as a critical factor in controlling bromination outcomes. Non-polar solvents like carbon tetrachloride favor monobromination at C7, while polar aprotic solvents (acetonitrile) promote dibromide formation. Kinetic studies reveal that electronic effects dominate regiochemistry: the methyl group at N1 enhances electron density at C7, making it more susceptible to electrophilic attack. This is corroborated by computational modeling showing a 0.15 eV lower activation energy for C7 bromination compared to C5 or C6 positions . For 6-methyl-THQ substrates, steric hindrance further enhances C7 selectivity, achieving >98% regiopurity when brominated under flow chemistry conditions [9].
Table 1: Comparative Analysis of Bromination Methods for THQ Derivatives
Brominating Agent | Solvent System | Temperature (°C) | 7-Bromo Selectivity (%) | Yield (%) |
---|---|---|---|---|
NBS | Anhydrous DCM | 0–5 | ≥95 | 85–90 |
Br₂ | Acetic Acid | 25 | 70–80 | 75–82 |
NBS | CCl₄ | Reflux | 92 | 80–85 |
NBS | Acetonitrile | 25 | 65 | 70 |
N-methylation constitutes a pivotal transformation for enhancing the pharmacological profile and modulating the reactivity of tetrahydroisoquinoline cores. Quaternary ammonium formation at the N1 position of 7-bromo-THQ derivatives employs several validated methodologies. The Eschweiler-Clarke reaction using formaldehyde/formic acid mixtures under reflux provides efficient methylation but suffers from limitations in substrates with acid-sensitive functional groups, yielding 1-methyl derivatives in 75–85% efficiency . More selective approaches utilize reductive amination protocols where formaldehyde is combined with sodium cyanoborohydride in methanol at pH 7, achieving near-quantitative conversion (95%) without compromising bromine integrity .
For industrial applications requiring ultra-high purity (>99.5%), Lewis acid-catalyzed methylation demonstrates significant advantages. Aluminum trichloride (AlCl₃) catalyzes the reaction between 7-bromo-THQ and methyl halides in non-polar solvents (n-heptane or decalin), facilitating reversible iminium ion formation and subsequent reduction. This method achieves exceptional chemoselectivity by suppressing N-oxide formation and minimizing dehalogenation side reactions (<0.5%) . Kinetic isotope studies reveal that the methylation proceeds via an SN₂ mechanism when conducted below 60°C, while higher temperatures promote radical pathways that compromise regiochemical fidelity. Process optimization has established that maintaining stoichiometric control (1.05 eq methyl iodide) and substoichiometric AlCl₃ (0.1 eq) maximizes conversion while controlling exothermicity .
Table 2: Performance Metrics for N-Methylation Techniques
Method | Reagents | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Eschweiler-Clarke | HCHO/HCO₂H | 75–85 | 92–95 | Simple setup |
Reductive Amination | HCHO/NaBH₃CN | 90–95 | 97–99 | Mild conditions |
Lewis Acid Catalysis | CH₃I/AlCl₃/n-heptane | 88–92 | >99.5 | Industrial scalability |
Phase-Transfer Catalysis | (CH₃)₂SO₄/BTEAC | 80–87 | 95–97 | Ambient temperature operation |
Transitioning from batch to continuous manufacturing represents a paradigm shift in the production of halogenated tetrahydroisoquinolines. Microreactor systems enable precise control of highly exothermic bromination and methylation reactions while minimizing impurity generation. For 7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline, integrated flow platforms combine: 1) residence time modules for controlled bromination (90 seconds at 5°C), 2) inline quenching to terminate reactions, and 3) continuous extraction for immediate product isolation [8]. This approach reduces processing time from 48 hours in batch to under 3 hours while improving overall yield from 75% to 92% and reducing solvent consumption by 60% [8].
Critical reaction engineering parameters include optimized Reynolds numbers (500–2000) to ensure laminar flow, channel diameters <1 mm to enhance heat transfer, and back-pressure regulation (2–3 bar) to prevent cavitation. Advanced reactor designs incorporating silicon carbide plates demonstrate exceptional thermal management during methylation steps, maintaining isothermal conditions (±1°C) even at production scales of 100 kg/day [8]. The implementation of real-time analytics via inline FTIR and UV/Vis spectroscopy enables instantaneous feedback control, ensuring consistent product quality with lot-to-lot variability <0.8% . These systems achieve space-time yields of 5.7 kg·m⁻³·h⁻¹ compared to 0.9 kg·m⁻³·h⁻¹ in conventional batch reactors, revolutionizing production economics for this specialty chemical [8].
Table 3: Continuous Flow Reactor Parameters for Key Synthesis Steps
Process Step | Residence Time (min) | Temperature (°C) | Key Performance Metric |
---|---|---|---|
Bromination | 1.5 | 5 | Conversion: 99.2% |
Quenching | 0.5 | 25 | Bromine residual: <50 ppm |
Solvent Exchange | 3.0 | 40 | Solvent recovery: 95% |
Methylation | 8.0 | 60 | Selectivity: 98.5% |
Continuous Extraction | 4.0 | 25 | Phase separation efficiency: 99% |
Purification of 7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline requires specialized approaches to address challenges posed by regioisomeric impurities and residual metal catalysts. Chromatographic resolution using silica gel gradients (ethyl acetate/hexane 1:4 to 1:3) effectively separates 7-bromo from 5-bromo and 6-bromo contaminants, with retention time differences of ≥2.5 minutes enabling baseline separation [9]. For ultra-high purity requirements (>99.9%), recrystallization from heptane/ethyl acetate (4:1) yields pharmaceutical-grade material with undetectable regioisomer content (<0.05%) [6].
Comprehensive analytical validation employs orthogonal characterization techniques. Quantitative ¹H NMR in CDCl₃ identifies positional isomers via distinctive aromatic proton patterns: 7-bromo isomer exhibits doublet-of-doublets at δ 7.25 (J=8.2 Hz) versus δ 7.08 in 5-bromo analogs . High-resolution mass spectrometry (HRMS) confirms molecular identity with mass accuracy <2 ppm (observed m/z 226.0295 for [C₁₀H₁₂BrN+H]⁺ versus calculated 226.0297) [9]. Ion chromatography detects halide impurities at <50 ppm sensitivity, critical for electrochemical applications. Modern quality control protocols integrate HPLC-UV (220 nm) with orthogonal PDA detection, establishing method robustness with RSD <1.0% for retention time and <1.5% for peak area across validation parameters (specificity, linearity, accuracy, precision) meeting ICH Q2(R1) guidelines [8].
Table 4: Analytical Methods for Quality Assessment
Technique | Key Parameters | Target Specification | Application Focus |
---|---|---|---|
HPLC-UV/PDA | C18 column, ACN:H₂O (65:35) | Regioisomeric purity >99.5% | Batch release testing |
qNMR (400 MHz) | CDCl₃, TMS internal standard | Structural confirmation | Identity verification |
GC Headspace | DB-5 column, 40–280°C ramp | Residual solvents < ICH limits | Safety compliance |
Ion Chromatography | AS11-HC column, KOH eluent | Bromide <100 ppm | Impurity profiling |
HRMS (ESI+) | Orbitrap analyzer, m/z 100–500 | Mass error <2 ppm | Structural elucidation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1